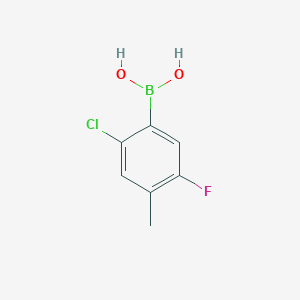
2-Chloro-5-fluoro-4-methylphenylboronic acid
説明
2-Chloro-5-fluoro-4-methylphenylboronic acid is a compound useful in organic synthesis . It has a molecular weight of 188.39 .
Synthesis Analysis
This compound can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also be used in the preparation of homoleptic diarylmercurials .Molecular Structure Analysis
The molecular formula of this compound is C7H7BClFO2 . The structure includes a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring is substituted with a chlorine atom, a fluorine atom, and a methyl group .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura coupling, a reaction that conjoins chemically differentiated fragments with the metal catalyst . It can also be used in the monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 188.39 . The InChI code is 1S/C7H7BClFO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3 .科学的研究の応用
Fluorescence Quenching Studies
- Fluorescence Quenching Mechanism : The study of fluorescence quenching in boronic acid derivatives, including those similar to 2-Chloro-5-fluoro-4-methylphenylboronic acid, has been explored. The research focuses on understanding the quenching mechanism using Stern-Volmer kinetics (Geethanjali, Nagaraja, & Melavanki, 2015).
Synthesis of Biologically Active Compounds
- Synthesis of Therapeutic Intermediates : Research includes the synthesis of new compounds using boronic acids as key intermediates. The study of the Suzuki cross-coupling reaction with arylboronic acids to synthesize thiophene derivatives reveals potential medicinal applications (Ikram et al., 2015).
Development of New Chemical Synthesis Methods
- Novel Synthesis Techniques : There is significant research into developing new synthesis methods using boronic acids, including chloro-fluoro phenylboronic acids. These methods aim to improve the efficiency and yield of valuable chemical intermediates (Du, Chen, Zheng, & Xu, 2005).
Exploration of Boronic Acid Derivatives
- Characterization and Potential Uses : Studies on boronic acid derivatives, similar to this compound, have been conducted to explore their potential in creating silicon-containing drugs and other pharmaceutical applications (Troegel et al., 2009).
Antimicrobial and Antifungal Activities
- Biological Activity Evaluation : Research on boronic acid derivatives has shown potential antimicrobial and antifungal activities, indicating their use in developing new pharmaceutical compounds (Borys et al., 2019).
Chemical Interaction Studies
- Understanding Chemical Interactions : Investigations into the interactions of fluorobenzeneboronic acids with enzymes and other chemicals have provided insights into their chemical behavior and potential uses (London & Gabel, 1994).
Safety and Hazards
作用機序
Target of Action
The primary target of 2-Chloro-5-fluoro-4-methylphenylboronic acid is the transition metal catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like our this compound) transfers its organic group to the transition metal catalyst . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this reaction is the formation of a new carbon–carbon bond .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared . These properties suggest that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of this compound is influenced by several environmental factors. The SM cross-coupling reaction, for instance, requires exceptionally mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
(2-chloro-5-fluoro-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHMSFKHEOXELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201240324 | |
| Record name | B-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201240324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1612184-35-6 | |
| Record name | B-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1612184-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201240324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



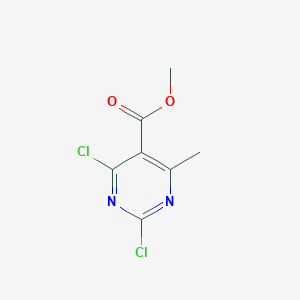
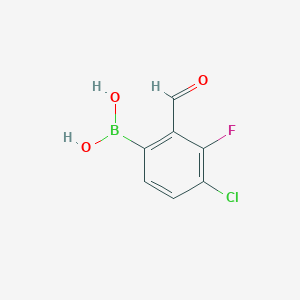
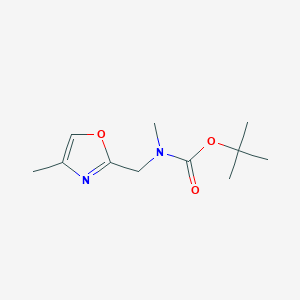

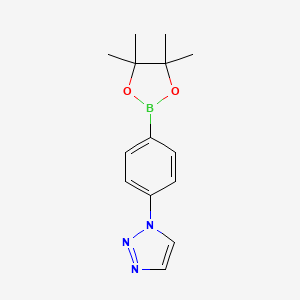

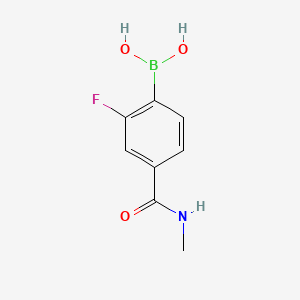

![2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426514.png)
![2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426515.png)
![4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426516.png)
![3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426518.png)
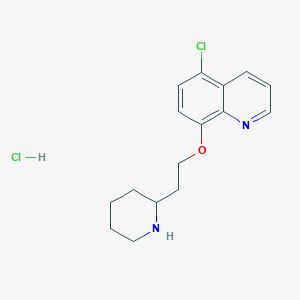
![2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426523.png)